molecular formula C13H12N2 B6142320 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile CAS No. 69243-82-9

2-(methylamino)-2-(naphthalen-1-yl)acetonitrile

Cat. No.: B6142320
CAS No.: 69243-82-9
M. Wt: 196.25 g/mol
InChI Key: BRNHFUNFIKDOHW-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(naphthalen-1-yl)acetonitrile is a chemical compound with significant potential in various scientific and industrial applications. This compound features a naphthalene ring system, which is a fused pair of benzene rings, and a methylamino group attached to an acetonitrile moiety. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of a suitable precursor, such as 2-(naphthalen-1-yl)acetonitrile, with methylamine under controlled conditions.

  • Reduction of Nitro Compounds: Another approach is the reduction of a nitro-substituted naphthalene derivative followed by subsequent functional group modifications to introduce the methylamino and nitrile groups.

Industrial Production Methods:

  • Batch Processing: In industrial settings, batch processing is often employed to ensure precise control over reaction conditions and product quality.

  • Continuous Flow Chemistry: Continuous flow chemistry can also be utilized for the large-scale production of this compound, offering advantages in terms of efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the nitrile group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.

  • Substitution: Methylamine (CH₃NH₂) and other nucleophiles can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted nitriles and amines.

Scientific Research Applications

2-(Methylamino)-2-(naphthalen-1-yl)acetonitrile has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-(Methylamino)ethanol: A compound with a similar structure but lacking the naphthalene ring.

  • Naphthalene-1-carbonitrile: A simpler compound with a naphthalene ring and a nitrile group but without the methylamino group.

Uniqueness: 2-(Methylamino)-2-(naphthalen-1-yl)acetonitrile is unique due to its combination of the naphthalene ring and the methylamino group, which provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

2-(methylamino)-2-naphthalen-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHFUNFIKDOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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